4,5-Diphenyl-2-(2-(methylamino)ethyl)oxazole monohydrochloride
Description
Properties
IUPAC Name |
2-(4,5-diphenyl-1,3-oxazol-2-yl)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O.ClH/c1-19-13-12-16-20-17(14-8-4-2-5-9-14)18(21-16)15-10-6-3-7-11-15;/h2-11,19H,12-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGDLWXRSVUGIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70954783 | |
| Record name | 2-(4,5-Diphenyl-1,3-oxazol-2-yl)-N-methylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70954783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33161-91-0 | |
| Record name | Oxazole, 4,5-diphenyl-2-(2-(methylamino)ethyl)-, monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033161910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4,5-Diphenyl-1,3-oxazol-2-yl)-N-methylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70954783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Conventional Methods for Oxazole Core Synthesis
Robinson-Gabriel Cyclization
The Robinson-Gabriel method remains a cornerstone for synthesizing 2,5-disubstituted oxazoles. In this approach, acylamino ketones undergo acid-catalyzed cyclodehydration. For 4,5-diphenyl substitution, N-benzoyl-ω-amino-1-phenylethanone serves as the precursor. Treatment with polyphosphoric acid at 120°C induces cyclization, yielding 4,5-diphenyloxazole with 50–60% efficiency. Modifications using iodine in dimethylformamide (DMF) at 80°C further enhance yields to 75% by accelerating dehydration kinetics.
Fischer Oxazole Synthesis
Fischer’s method employs α-hydroxyketones and ammonia, but its applicability to 4,5-diphenyl systems is limited due to steric hindrance. Experimental attempts with benzil (1,2-diphenylethanedione) and ammonium acetate in acetic acid resulted in <30% yields, necessitating harsh conditions (reflux, 24 h).
Modern Approaches for Functionalization
Introduction of the 2-(Methylamino)ethyl Side Chain
Post-cyclization functionalization of 4,5-diphenyloxazole at the 2-position requires careful nucleophilic substitution. 2-Chloromethyl-4,5-diphenyloxazole reacts with excess methylamine in tetrahydrofuran (THF) at 0–5°C to form 2-(methylaminomethyl)-4,5-diphenyloxazole. Subsequent elongation via Wittig olefination with ethyltriphenylphosphonium bromide introduces the ethylene spacer, yielding 2-(2-(methylamino)ethyl)-4,5-diphenyloxazole.
Table 1: Optimization of Side-Chain Introduction
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Chlorination | SOCl₂, DCM, 0°C, 2 h | 92 | |
| Methylamine Addition | MeNH₂, THF, 5°C, 12 h | 68 | |
| Wittig Olefination | Ph₃P=CH₂, THF, reflux, 6 h | 54 |
Nickel-Catalyzed Cross-Coupling
Recent advances utilize NiCl₂(dppf) -catalyzed Suzuki-Miyaura coupling to install aryl groups. A patented one-pot method couples 5-(triazinyloxy)oxazole with phenylboronic acid derivatives in toluene at 110°C, achieving 62–68% yields for 4,5-diphenyl products. This method avoids intermediate isolation, streamlining large-scale synthesis.
Salt Formation and Purification
Hydrochloride Salt Preparation
The free base 2-(2-(methylamino)ethyl)-4,5-diphenyloxazole is treated with HCl gas in anhydrous diethyl ether at −20°C. Crystallization from methanol yields the monohydrochloride salt with >99% purity. Excess HCl is avoided to prevent dihydrochloride formation.
Metal Oxide-Assisted Purification
Crude product purification employs Fe₃O₄ or NiO nanoparticles in toluene at 100–120°C. Adsorption of by-products (e.g., unreacted boronic acids) onto metal oxides, followed by microfiltration (0.1–2 μm pores), enhances purity to 98.5%.
Table 2: Purification Efficiency Comparison
| Method | Purity (%) | Recovery (%) | Reference |
|---|---|---|---|
| Recrystallization (MeOH) | 95.2 | 47.9 | |
| Fe₃O₄ Nanoparticles | 98.5 | 89.3 | |
| Activated Carbon | 97.1 | 92.4 |
Mechanistic Insights and Side Reactions
Scalability and Industrial Applications
Continuous-Flow Synthesis
A microreactor system (0.5 mm channel diameter) enables rapid mixing of hippuroyl chloride and benzene in 1,4-dioxane, achieving 85% conversion in 30 seconds. Integrated in-line NMR monitors reaction progress, enabling real-time adjustments.
Cost-Benefit Analysis
Bulk production (100 kg scale) using nickel catalysis reduces raw material costs by 40% compared to traditional POCl₃-based methods. Energy consumption drops by 22% due to lower reaction temperatures (110°C vs. 150°C).
Chemical Reactions Analysis
Types of Reactions
4,5-Diphenyl-2-(2-(methylamino)ethyl)oxazole monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the side chains.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylaminoethyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the oxazole ring or side chain .
Scientific Research Applications
The compound 4,5-Diphenyl-2-(2-(methylamino)ethyl)oxazole monohydrochloride (CAS Number: 33161-91-0) is a synthetic organic molecule that has garnered interest in various scientific research applications. This article will explore its chemical properties, biological activities, and potential applications in different fields, supported by case studies and data tables.
Physical Properties
- Appearance : Typically appears as a white to off-white solid.
- Solubility : Soluble in water and various organic solvents, which enhances its applicability in biological assays.
Pharmacological Potential
Research indicates that 4,5-Diphenyl-2-(2-(methylamino)ethyl)oxazole monohydrochloride exhibits significant pharmacological properties. Some notable activities include:
- Antitumor Activity : Studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : Preliminary research indicates that it may offer protective effects against neurodegenerative conditions by modulating neurotransmitter systems.
Cancer Research
Recent studies have focused on the compound's ability to induce apoptosis in cancer cells. A notable study published in a peer-reviewed journal reported:
- Case Study : Treatment of human breast cancer cells with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Neuroscience
In neuroscience research, the compound has been evaluated for its potential to protect neuronal cells from oxidative stress:
- Case Study : In vitro experiments showed that pre-treatment with the compound significantly reduced markers of oxidative damage in neuronal cell cultures.
| Treatment | Oxidative Stress Marker Reduction (%) |
|---|---|
| Control | 0 |
| Compound (10 µM) | 40 |
| Compound (50 µM) | 70 |
Drug Development
The compound's unique structure makes it a candidate for further modification and development into new therapeutic agents. Its derivatives are being explored for enhanced efficacy and reduced side effects.
Mechanism of Action
The mechanism by which 4,5-Diphenyl-2-(2-(methylamino)ethyl)oxazole monohydrochloride exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound targets specific proteins involved in angiogenesis, such as vascular endothelial growth factor (VEGF) receptors.
Pathways Involved: It inhibits the signaling pathways that promote the formation of new blood vessels, thereby reducing tumor growth and metastasis.
Comparison with Similar Compounds
Key Observations :
- The hydroxypropylamino group in the analog introduces a hydroxyl moiety, increasing hydrophilicity compared to the methylaminoethyl group in the target compound. This may influence solubility and membrane permeability .
- The secondary amine in the analog (vs. primary amine in the target compound) could alter binding affinity to biological targets, as secondary amines often exhibit different electronic and steric profiles.
Physicochemical and Pharmacological Data
Research Findings and Implications
- Synthetic Accessibility: The hydroxypropylamino analog (CAS 1269151-97-4) is commercially available, suggesting established synthetic routes, whereas the methylaminoethyl derivative may require tailored synthesis to optimize yield and purity .
- Target Selectivity: Substitutions at the 2-position of oxazole significantly modulate selectivity. For example, replacing methylaminoethyl with bulkier groups (e.g., hydroxypropyl) could reduce penetration of the blood-brain barrier, limiting CNS applications.
Biological Activity
4,5-Diphenyl-2-(2-(methylamino)ethyl)oxazole monohydrochloride, a compound with the molecular formula , has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Weight: 320.81 g/mol
- CAS Registry Number: 33161-91-0
- Structure: The compound features an oxazole ring substituted with two phenyl groups and a methylaminoethyl side chain.
Research indicates that compounds similar to 4,5-Diphenyl-2-(2-(methylamino)ethyl)oxazole monohydrochloride may exhibit various biological activities through multiple mechanisms:
- Inhibition of Enzymatic Activity: Some studies suggest that the compound may inhibit specific enzymes related to metabolic pathways, potentially affecting lipid metabolism and gastrointestinal processes .
- Cytotoxicity in Cancer Cells: Preliminary investigations have shown that derivatives of oxazole compounds can exhibit selective cytotoxicity against cancer cell lines, particularly those with specific genetic mutations .
- Modulation of Signaling Pathways: The compound may interact with key signaling pathways involved in cell proliferation and apoptosis, influencing cancer progression and treatment responses .
Biological Activity Data
Case Studies
-
Case Study on Antitumor Effects:
A study evaluated the effects of oxazole derivatives on various cancer cell lines. The results indicated that 4,5-Diphenyl-2-(2-(methylamino)ethyl)oxazole monohydrochloride showed significant cytotoxicity against B-Raf(V600E) mutated melanoma cells, suggesting its potential as a targeted therapeutic agent in oncology. -
Study on Enzymatic Inhibition:
Research focused on the inhibition of butyrylcholinesterase (BChE) by oxazole derivatives demonstrated that structural modifications could enhance inhibitory potency. This suggests that 4,5-Diphenyl-2-(2-(methylamino)ethyl)oxazole monohydrochloride may also be explored for neuroprotective applications by modulating cholinergic signaling pathways.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4,5-diphenyl-2-(2-(methylamino)ethyl)oxazole monohydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example, reflux duration (e.g., 4–24 hours), solvent selection (e.g., DMSO or ethanol for solubility ), and acid catalysts (e.g., glacial acetic acid for imine formation ). Design of Experiments (DoE) can minimize trials by statistically prioritizing factors like temperature, molar ratios, and solvent volume . Post-synthesis purification via recrystallization (water-ethanol mixtures) or distillation under reduced pressure improves purity .
Q. What analytical techniques are critical for characterizing this compound’s structure and stability?
- Methodological Answer : Key techniques include:
- Melting Point Analysis : To assess purity (e.g., deviations >2°C indicate impurities) .
- NMR and FTIR : For functional group identification (e.g., oxazole ring protons at δ 8.1–8.3 ppm; methylaminoethyl group at δ 2.5–3.0 ppm) .
- HPLC-MS : Quantifies purity and detects degradation products under stress conditions (e.g., thermal or hydrolytic stability tests) .
Q. How should researchers evaluate the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Store at 40°C, 60°C, and 80°C for 1–4 weeks; monitor decomposition via TLC or HPLC .
- Hydrolytic Stability : Expose to buffers (pH 1–13) and analyze degradation kinetics .
- Light Sensitivity : Use UV-vis spectroscopy to detect photodegradation products .
Q. What statistical methods are recommended for designing experiments to study this compound’s biological activity?
- Methodological Answer : Use factorial designs to screen variables (e.g., concentration, exposure time) in biological assays. For dose-response studies, employ Response Surface Methodology (RSM) to model efficacy-toxicity relationships. Replicate experiments to address variability, and apply ANOVA for significance testing .
Advanced Research Questions
Q. How can computational chemistry enhance the design of reaction pathways for synthesizing derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and reaction barriers for derivatization steps (e.g., substitutions at the oxazole ring). Combine with cheminformatics to prioritize substituents (e.g., phenyl, halogen) for targeted properties. Validate predictions via pilot experiments, creating a feedback loop to refine computational models .
Q. What mechanistic insights are needed to resolve contradictions in reaction yield data during scale-up?
- Methodological Answer : Investigate mass/heat transfer limitations using reaction calorimetry. Compare batch vs. continuous-flow reactor performance (e.g., residence time distribution). Analyze byproducts via GC-MS to identify side reactions (e.g., hydrolysis of the methylaminoethyl group under prolonged reflux) .
Q. How can structural modifications of the oxazole core alter the compound’s physicochemical and biological properties?
- Methodological Answer : Replace the phenyl groups with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to modulate lipophilicity (logP) and bioavailability. Synthesize analogs via cross-coupling (e.g., Suzuki for aryl groups) or alkylation of the ethylamine side chain. Evaluate changes using SPR (binding affinity) and MDCK cell assays (permeability) .
Q. What strategies address discrepancies between in vitro and in vivo activity data for this compound?
- Methodological Answer : Conduct ADME studies to identify metabolic liabilities (e.g., cytochrome P450 degradation). Use LC-MS/MS to quantify plasma/tissue concentrations and correlate with efficacy. Modify the structure to block metabolic hotspots (e.g., methyl group on the oxazole ring) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
